Physicochemical Differentiation: Predicted pKa and Ionization State vs. 2-Benzyl-4-chlorophenol (Clorophene)
6-Benzyl-2-chlorophenol exhibits a predicted acid dissociation constant (pKa) of 8.79 ± 0.35 , which is approximately one log unit lower than the predicted pKa of 9.81 ± 0.43 for its para-chloro isomer, 2-benzyl-4-chlorophenol (Clorophene) . This difference stems from the ortho-chloro substituent's electron-withdrawing inductive effect acting in closer spatial proximity to the ionizable phenolic hydroxyl group. At physiologically relevant pH (e.g., 7.4), the ortho-isomer will exist in a slightly higher proportion of the deprotonated phenolate form compared to the para-isomer, which can affect solubility, passive membrane diffusion, and target binding.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.79 ± 0.35 (Predicted) |
| Comparator Or Baseline | 2-Benzyl-4-chlorophenol (Clorophene): pKa = 9.81 ± 0.43 (Predicted) |
| Quantified Difference | ΔpKa ≈ 1.02 log units (lower for target compound) |
| Conditions | In silico prediction; experimental validation not currently available in public literature |
Why This Matters
A one-log difference in pKa translates to a ~10-fold difference in the ratio of ionized to neutral species at a given pH, which can significantly impact formulation stability, antimicrobial efficacy in different pH environments, and chromatographic method development for procurement quality control.
